molecular formula C12H18N2O2S B8323932 2-Methyl-N-(3-(pyridin-2-yl)oxetan-3-yl)propane-2-sulfinamide

2-Methyl-N-(3-(pyridin-2-yl)oxetan-3-yl)propane-2-sulfinamide

Cat. No.: B8323932
M. Wt: 254.35 g/mol
InChI Key: GDZUZXLKCAKBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(3-(pyridin-2-yl)oxetan-3-yl)propane-2-sulfinamide is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-methyl-N-(3-pyridin-2-yloxetan-3-yl)propane-2-sulfinamide

InChI

InChI=1S/C12H18N2O2S/c1-11(2,3)17(15)14-12(8-16-9-12)10-6-4-5-7-13-10/h4-7,14H,8-9H2,1-3H3

InChI Key

GDZUZXLKCAKBKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (0.16 g, 1.02 mmol, 1.0 eq) in dry THF at −100° C. was slowly added a solution of n-BuLi in hexane (2.5M, 0.41 ml, 1.03 mmol, 1 eq), and reaction mixture was then kept in same temperature for 30 minute. A mixture of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (0.18 g, 1.02 mmol, 1 eq) and a 2M solution of Me3Al (0.5 ml, 1 mmol, 1 eq) in toluene was stirred at −78° C. for 10 minutes, and then added to the above reaction mixture slowly. The reaction temperature was maintained at −100° C. for another 1 h, after which the reaction mixture warmed to 0° C. slowly. The reaction mixture was quenched with a saturated solution of Na2SO4 and extracted with ethyl acetate. The organic layer was separated and washed with a saturated brine solution, dried over Na2SO4, filtered and the filtrate concentrated. The crude product was purified through a neutral alumina column using 0.5% MeOH/DCM. Yield: 0.1 g (38.5%).
Quantity
0.16 g
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reactant
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0 (± 1) mol
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0.41 mL
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0.18 g
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reactant
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solution
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reactant
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0.5 mL
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